

chemical structure and properties of 7-(Bromomethyl)naphthalen-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11873292

[Get Quote](#)

An In-depth Technical Guide to 7-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **7-(Bromomethyl)naphthalen-2-amine**. This bifunctional molecule, featuring a reactive bromomethyl group and a nucleophilic amino group on a naphthalene scaffold, serves as a versatile building block in medicinal chemistry and materials science.

Chemical Structure and Properties

7-(Bromomethyl)naphthalen-2-amine is an aromatic amine with the chemical formula $C_{11}H_{10}BrN$.^[1] The structure consists of a naphthalene core substituted with an amino group at position 2 and a bromomethyl group at position 7. This substitution pattern provides two key reactive sites for further chemical modifications.

Key Identifiers:

- IUPAC Name: **7-(Bromomethyl)naphthalen-2-amine**
- CAS Number: 1261590-78-6^[1]

- Synonyms: 2-Amino-7-(bromomethyl)naphthalene, 7-(Bromomethyl)-2-naphthalenamine[1]

The physicochemical properties of this compound are not extensively reported in the literature; however, predicted values provide a useful reference for handling and experimental design.

Table 1: Physicochemical Properties of **7-(Bromomethyl)naphthalen-2-amine**

Property	Value (Predicted)	Source
Molecular Formula	C ₁₁ H ₁₀ BrN	[1]
Molecular Weight	236.11 g/mol	[1]
Boiling Point	386.6 ± 17.0 °C at 760 mmHg	[1]
Density	1.5 ± 0.1 g/cm ³	[1]
Flash Point	187.6 ± 20.9 °C	[1]
LogP	2.87	[1]
Refractive Index	1.714	[1]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[1]

Spectral Data (Predicted)

While experimental spectra for **7-(Bromomethyl)naphthalen-2-amine** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The spectrum would likely show signals for the aromatic protons on the naphthalene ring, a singlet for the benzylic protons of the bromomethyl group (typically in the range of 4.5-5.0 ppm), and a broad singlet for the amine protons.
- ¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene core and one signal for the benzylic carbon of the bromomethyl group (typically in the range of 30-35 ppm).

- Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm^{-1}), C-H stretching for the aromatic ring, and C-Br stretching (typically below 800 cm^{-1}).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and an $M+2$ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Synthesis and Reactivity

Hypothetical Synthesis Protocol:

A plausible synthesis of **7-(Bromomethyl)naphthalen-2-amine** could start from 7-methylnaphthalen-2-ol. The synthesis would involve two key steps: amination of the hydroxyl group and benzylic bromination of the methyl group.

- Amination via the Bucherer Reaction: 7-methylnaphthalen-2-ol can be converted to 7-methylnaphthalen-2-amine. This reaction is typically carried out by heating the naphthol with an aqueous solution of ammonia and sodium bisulfite under pressure. Microwave-assisted Bucherer reactions have been shown to be efficient for similar transformations.^[2]
- Benzylic Bromination: The resulting 7-methylnaphthalen-2-amine can then undergo selective bromination at the methyl group. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.^[3] It is crucial to protect the amine group, for instance by acetylation, before this step to prevent side reactions, followed by deprotection.

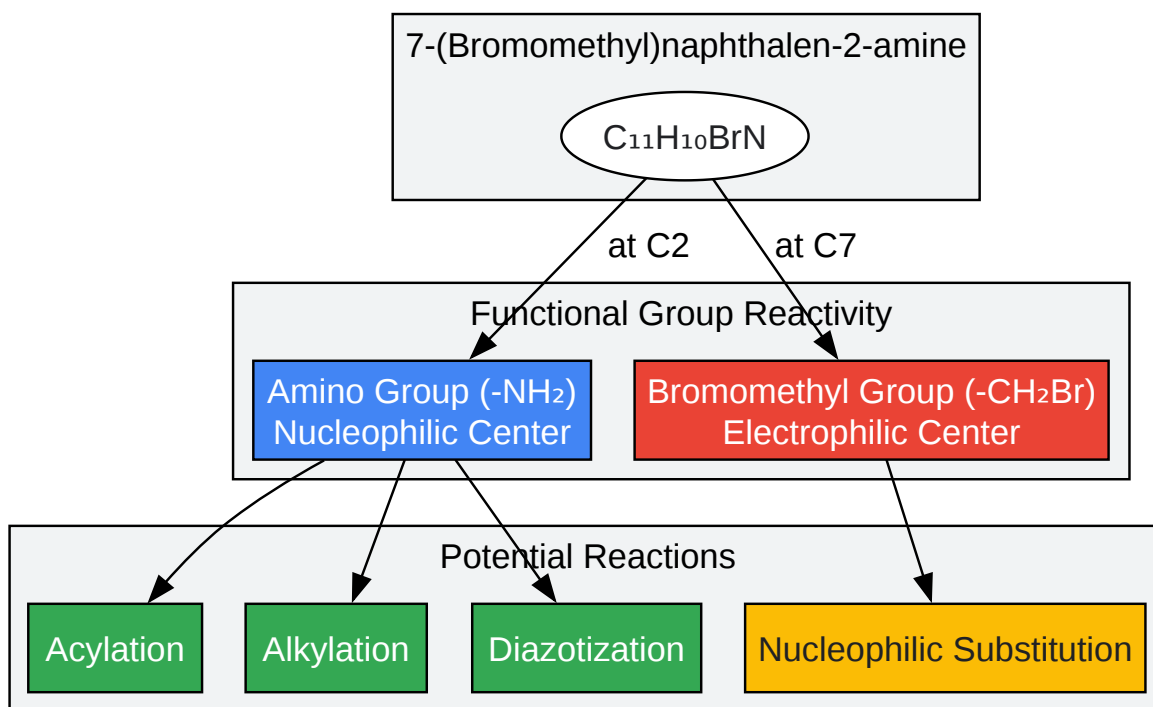
Reactivity Profile:

The reactivity of **7-(Bromomethyl)naphthalen-2-amine** is dictated by its two functional groups:

- Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions. It can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.^[4] This makes it a valuable precursor for introducing the naphthalen-2-amine moiety into larger molecules.

- Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions typical of this functional group, including acylation, alkylation, and diazotization followed by coupling reactions. Aromatic amines are generally less basic than aliphatic amines.[5][6]

Reactivity Profile of 7-(Bromomethyl)naphthalen-2-amine



[Click to download full resolution via product page](#)

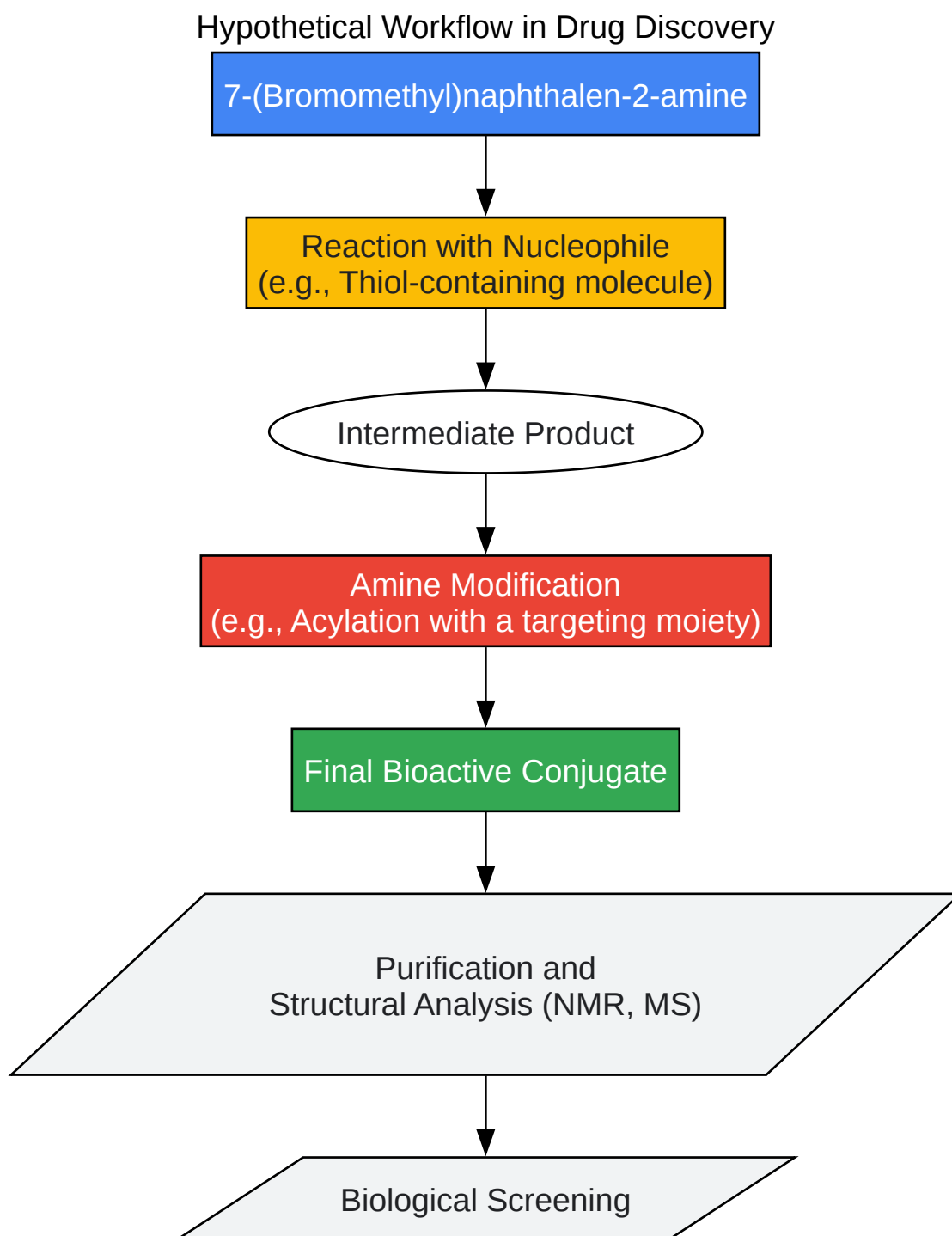
Key reactive centers and potential transformations.

Applications in Research and Drug Development

Naphthalene-based compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this scaffold.[7] The bifunctional nature of **7-(Bromomethyl)naphthalen-2-amine** makes it a valuable intermediate for synthesizing a diverse range of molecules with potential therapeutic applications.

- Scaffold for Bioactive Molecules: The naphthalen-2-amine core can be found in various biologically active compounds. The bromomethyl group allows for the facile introduction of this scaffold into larger molecules through linkage with other pharmacophores.

- **Fluorescent Probes:** Naphthalene derivatives are known for their fluorescent properties. This compound could serve as a precursor for developing fluorescent probes to study biological systems, for example, by labeling specific proteins or cellular structures.
- **Linker Chemistry:** In drug development, particularly in the area of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), bifunctional linkers are essential. The distinct reactivity of the amino and bromomethyl groups could be exploited in the synthesis of such linkers.



[Click to download full resolution via product page](#)

A potential synthetic workflow utilizing the molecule.

Safety and Handling

Specific safety data for **7-(Bromomethyl)naphthalen-2-amine** is not available. However, based on the known hazards of related compounds such as 2-(Bromomethyl)naphthalene and 2-naphthylamine, caution is strongly advised.

- 2-Naphthylamine: This compound is a known carcinogen.[6]
- Bromomethylnaphthalenes: These are lachrymators and are corrosive, causing severe skin burns and eye damage.

Precautionary Measures:

- Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container.
- In case of exposure:
 - Skin contact: Immediately wash with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- To cite this document: BenchChem. [chemical structure and properties of 7-(Bromomethyl)naphthalen-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11873292#chemical-structure-and-properties-of-7-bromomethyl-naphthalen-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com